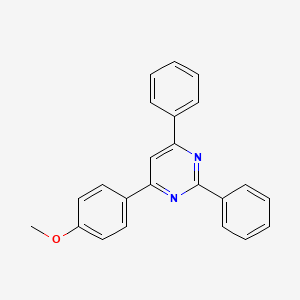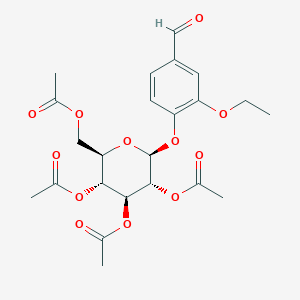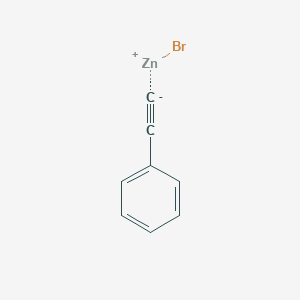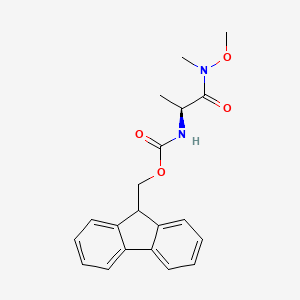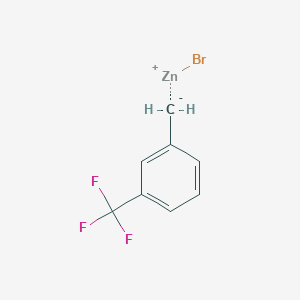
(3-(Trifluoromethyl)benzyl)zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Trifluoromethyl)benzyl)zinc bromide is an organozinc compound widely used in organic synthesis. It is particularly valued for its role in cross-coupling reactions, where it serves as a nucleophile. The compound is characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further bonded to a zinc bromide unit. This unique structure imparts specific reactivity and stability to the compound, making it a valuable reagent in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Trifluoromethyl)benzyl)zinc bromide typically involves the reaction of (3-(Trifluoromethyl)benzyl) bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as: [ \text{(3-(Trifluoromethyl)benzyl) bromide} + \text{Zn} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (3-(Trifluoromethyl)benzyl)zinc bromide primarily undergoes nucleophilic substitution reactions. It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions:
Reagents: Palladium catalysts, aryl halides, bases (e.g., potassium carbonate)
Conditions: Typically carried out in an inert atmosphere, at temperatures ranging from room temperature to 100°C, depending on the specific reaction requirements.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Applications De Recherche Scientifique
Chemistry: In organic chemistry, (3-(Trifluoromethyl)benzyl)zinc bromide is used as a reagent in the synthesis of complex molecules. Its ability to participate in cross-coupling reactions makes it a versatile tool for constructing carbon-carbon bonds.
Biology and Medicine: While direct applications in biology and medicine are limited, the compound’s derivatives and the products of its reactions are often explored for their biological activities. For instance, biaryl compounds synthesized using this compound may exhibit pharmacological properties.
Industry: In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its role in the synthesis of biaryl compounds makes it valuable for manufacturing high-performance polymers and electronic materials.
Mécanisme D'action
The mechanism of action of (3-(Trifluoromethyl)benzyl)zinc bromide in cross-coupling reactions involves the formation of a palladium complex. The compound acts as a nucleophile, transferring the (3-(Trifluoromethyl)benzyl) group to the palladium center. This is followed by the transmetalation step, where the (3-(Trifluoromethyl)benzyl) group is transferred to the aryl halide, forming the desired biaryl product. The overall process can be summarized as follows:
- Oxidative addition of the aryl halide to the palladium catalyst.
- Transmetalation with this compound.
- Reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparaison Avec Des Composés Similaires
- (3-(Trifluoromethyl)benzyl) bromide
- (3-(Trifluoromethyl)benzyl)magnesium bromide
- (3-(Trifluoromethyl)benzyl)lithium
Uniqueness: Compared to its analogs, (3-(Trifluoromethyl)benzyl)zinc bromide offers a unique balance of reactivity and stability. While (3-(Trifluoromethyl)benzyl)magnesium bromide and (3-(Trifluoromethyl)benzyl)lithium are highly reactive, they are also more sensitive to moisture and air. This compound, on the other hand, provides a more controlled reactivity, making it suitable for a broader range of synthetic applications.
Propriétés
IUPAC Name |
bromozinc(1+);1-methanidyl-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3.BrH.Zn/c1-6-3-2-4-7(5-6)8(9,10)11;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQKRCIVAXWDII-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=CC=C1)C(F)(F)F.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

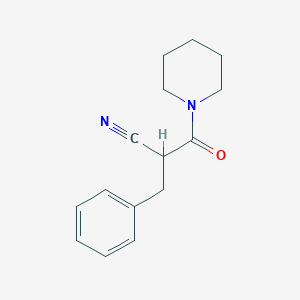
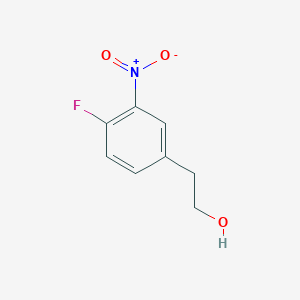

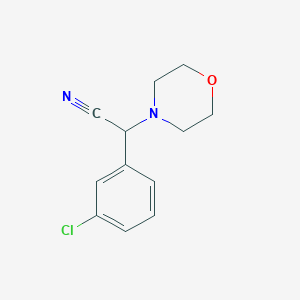
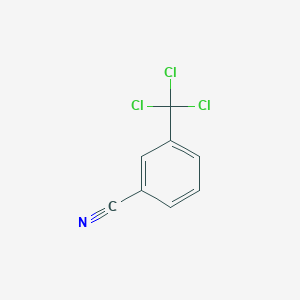

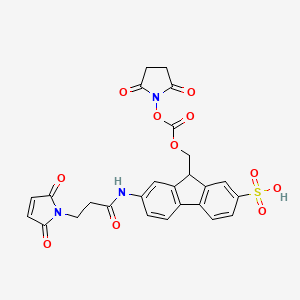
![4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B6316860.png)
![5-Phenethyl-benzo[d]isoxazol-3-ol](/img/structure/B6316867.png)
